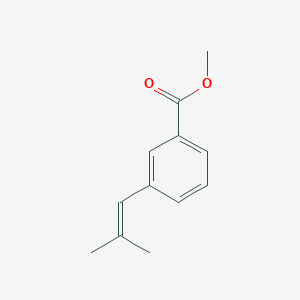![molecular formula C13H15N3O B1465549 5-[Methyl(phenethyl)amino]-3-pyridazinol CAS No. 1353499-54-3](/img/structure/B1465549.png)
5-[Methyl(phenethyl)amino]-3-pyridazinol
Descripción general
Descripción
5-[Methyl(phenethyl)amino]-3-pyridazinol is a useful research compound. Its molecular formula is C13H15N3O and its molecular weight is 229.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-[Methyl(phenethyl)amino]-3-pyridazinol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available pyridazine derivatives.
Reaction with Phenethylamine: Pyridazine is reacted with phenethylamine under controlled conditions to introduce the phenethyl group.
Methylation: The resulting product is subjected to methylation, using methylating agents such as methyl iodide, under basic conditions to yield the final compound.
Industrial Production Methods: Industrial production may leverage similar synthetic routes but optimized for large-scale manufacturing. This includes using continuous flow reactors to ensure consistent reaction conditions and higher yields.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: 5-[Methyl(phenethyl)amino]-3-pyridazinol can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions, using agents such as sodium borohydride, can transform the compound into different reduced forms.
Substitution: Nucleophilic substitution reactions allow the replacement of functional groups, expanding the compound's chemical versatility.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Common solvents include ethanol, methanol, and dichloromethane.
Major Products Formed:
Aplicaciones Científicas De Investigación
Chemistry and Biology: In chemistry, this compound is used as a precursor for synthesizing more complex molecules. In biology, it shows promise as a biochemical probe for studying enzyme interactions.
Medicine: In medicine, 5-[Methyl(phenethyl)amino]-3-pyridazinol is being explored for its potential as a therapeutic agent. Its structure allows it to interact with specific biological pathways, making it a candidate for drug development.
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals, polymers, and advanced materials. Its ability to undergo diverse chemical reactions makes it valuable for producing novel materials with unique properties.
Mecanismo De Acción
Effects and Molecular Targets: 5-[Methyl(phenethyl)amino]-3-pyridazinol exerts its effects primarily through binding to specific receptors and enzymes. Its phenethyl group enhances its affinity for these targets, influencing various signaling pathways and biological processes.
Molecular Pathways: The compound is known to modulate pathways related to neurotransmitter activity, making it a potential candidate for addressing neurological disorders. It also affects pathways involved in inflammation and cell proliferation, suggesting applications in anti-inflammatory and anticancer therapies.
Comparación Con Compuestos Similares
Unique Features: Compared to similar compounds, 5-[Methyl(phenethyl)amino]-3-pyridazinol stands out due to its unique substitution pattern, which imparts specific chemical and biological properties.
List of Similar Compounds:
4-[Methyl(phenethyl)amino]-3-pyridazinol: Similar in structure but with a different substitution pattern, altering its reactivity.
5-[Ethyl(phenethyl)amino]-3-pyridazinol:
5-[Methyl(phenethyl)amino]-4-pyridazinol: Variation in the pyridazine ring position affects its interaction with biological targets.
Propiedades
IUPAC Name |
4-[methyl(2-phenylethyl)amino]-1H-pyridazin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O/c1-16(12-9-13(17)15-14-10-12)8-7-11-5-3-2-4-6-11/h2-6,9-10H,7-8H2,1H3,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSYAWWDMHCXSKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC1=CC=CC=C1)C2=CC(=O)NN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


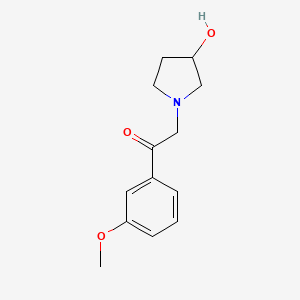
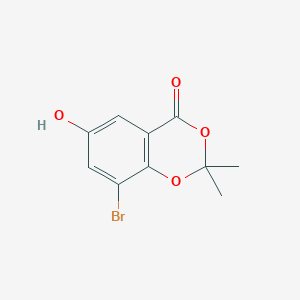
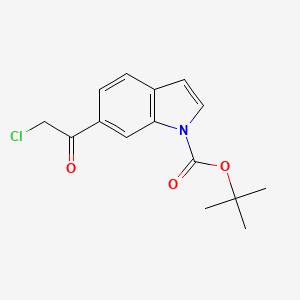

![Ethyl 3-[(cyclopentylmethyl)amino][1,2,4]triazolo[4,3-a]pyridine-6-carboxylate](/img/structure/B1465473.png)
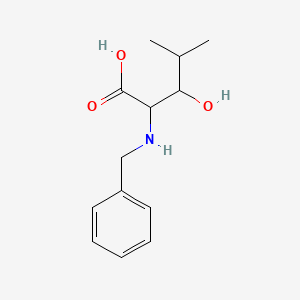
![2-Chloro-1-(6-methoxy[1,5]naphthyridin-4-yl)-1-ethanone](/img/structure/B1465475.png)
![(3S,8AR)-3-(tert-Butyl)octahydropyrrolo[1,2-a]pyrazine](/img/structure/B1465476.png)
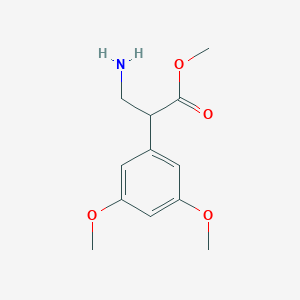
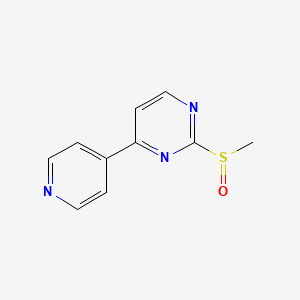
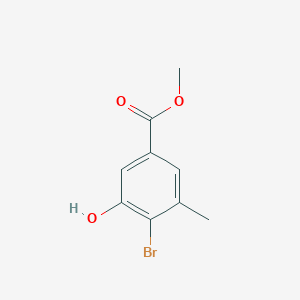
![2-[3-(Methoxycarbonyl)-5-methyl-1H-pyrazol-1-yl]acetic acid](/img/structure/B1465484.png)
![Ethyl 5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine-2-carboxylate](/img/structure/B1465485.png)
